
(4,6-Difluoro-1H-indazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6-Difluoro-1H-indazol-3-yl)methanol is a chemical compound with the molecular formula C8H6F2N2O. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring. The presence of fluorine atoms at positions 4 and 6 of the indazole ring enhances its chemical properties, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of benzyl-substituted benzylidenehydrazine with hydrazine . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of (4,6-Difluoro-1H-indazol-3-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4,6-Difluoro-1H-indazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens, alkyl, or aryl groups into the indazole ring .
Scientific Research Applications
(4,6-Difluoro-1H-indazol-3-yl)methanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4,6-Difluoro-1H-indazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-methanol: Lacks the fluorine atoms, resulting in different chemical properties and biological activities.
4,6-Difluoro-1H-indazole: Similar structure but without the methanol group, affecting its reactivity and applications.
Uniqueness
(4,6-Difluoro-1H-indazol-3-yl)methanol is unique due to the presence of both fluorine atoms and the methanol group, which confer distinct chemical and biological properties. These modifications enhance its potential as a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C8H6F2N2O |
|---|---|
Molecular Weight |
184.14 g/mol |
IUPAC Name |
(4,6-difluoro-2H-indazol-3-yl)methanol |
InChI |
InChI=1S/C8H6F2N2O/c9-4-1-5(10)8-6(2-4)11-12-7(8)3-13/h1-2,13H,3H2,(H,11,12) |
InChI Key |
JDMKDHSEGLTJRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)CO)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




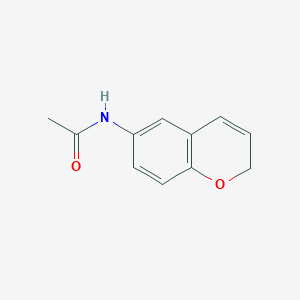
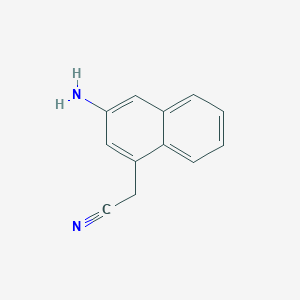

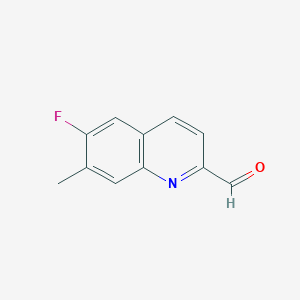
![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine](/img/structure/B11908152.png)


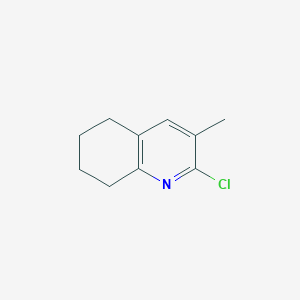
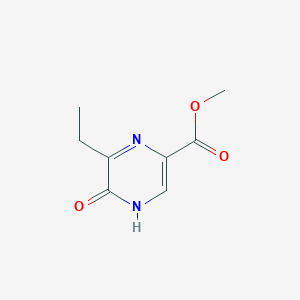
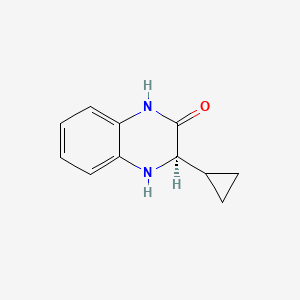
![1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11908180.png)

